
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
説明
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl pyrimidinyl group, and a piperazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.
Synthesis of the Trifluoromethyl Pyrimidinyl Intermediate: This involves the reaction of a pyrimidine derivative with trifluoromethylating agents under controlled conditions.
Coupling of Intermediates: The chlorophenyl and trifluoromethyl pyrimidinyl intermediates are then coupled using a piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
化学反応の分析
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyrimidinyl groups, to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Pharmacological Applications
The compound exhibits a range of pharmacological activities, primarily due to its interactions with neurotransmitter receptors and enzymes involved in neurological processes.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one can exhibit antidepressant and anxiolytic effects by modulating serotonin and dopamine receptor activity. These interactions are crucial for developing new treatments for mood disorders .
Antipsychotic Properties
The compound may also have applications in treating psychotic disorders, as it can influence dopaminergic pathways. This suggests potential use as an antipsychotic agent, similar to other piperazine derivatives .
Cancer Treatment
There is emerging evidence that compounds with similar structures can act as inhibitors of specific cancer-related pathways. For instance, the inhibition of phosphodiesterase enzymes has been linked to anti-cancer effects, which may be applicable to this compound .
Receptor Modulation
The compound likely interacts with serotonin and dopamine receptors, enhancing or inhibiting neurotransmitter activity, which is essential for mood regulation and anxiety management.
Enzyme Inhibition
By inhibiting specific enzymes such as phosphodiesterases, the compound can alter intracellular signaling pathways that are often dysregulated in cancer and other diseases .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
Study 1: Antidepressant Efficacy
A study published in MDPI demonstrated that a related piperazine derivative showed significant antidepressant effects in animal models, leading to increased serotonin levels in the brain . This supports the hypothesis that this compound may have similar therapeutic benefits.
Study 2: Cancer Research
Research on pyrimidine derivatives has shown promise in cancer treatment by targeting specific pathways involved in tumor growth. Compounds with structural similarities to this compound were found to inhibit tumor cell proliferation effectively .
作用機序
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)benzimidazol-4-yl)piperazin-1-yl)prop-2-en-1-one: Contains a benzimidazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
The compound (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a trifluoromethyl group and a piperazine moiety, which are known to influence its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrimidine derivatives have been shown to inhibit cell viability in various cancer cell lines, including breast cancer. A notable study reported that certain pyrimidine derivatives exhibited IC50 values as low as 18 μM against human estrogen receptor-positive breast cancer cells, indicating moderate efficacy .
The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, some derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperazine ring and the introduction of various substituents on the pyrimidine core can significantly enhance potency and selectivity against target enzymes.
Key Findings from SAR Studies
- Piperazine Modifications : Substituents on the piperazine ring can influence binding affinity and selectivity towards target receptors.
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been associated with increased lipophilicity, which may enhance cellular uptake.
- Substituent Variability : Variations in substituents on the pyrimidine ring have shown to impact both efficacy and toxicity profiles, necessitating careful optimization during drug development .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Inhibition of NAPE-PLD : A study on pyrimidine derivatives indicated that specific modifications led to potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways relevant to cancer progression .
- Breast Cancer Cell Lines : Compounds similar to this compound were tested against various breast cancer cell lines, revealing significant cytotoxic effects linked to their ability to induce apoptosis through PARP inhibition .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4O/c19-14-4-2-1-3-13(14)5-6-17(27)26-9-7-25(8-10-26)16-11-15(18(20,21)22)23-12-24-16/h1-6,11-12H,7-10H2/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYXYFRGPGCYPF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。